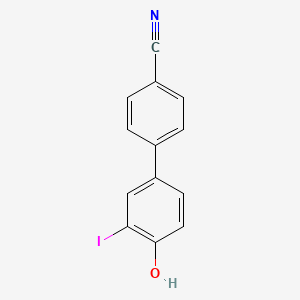

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-3-iodophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJLASJZXUIMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438712 | |

| Record name | 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460746-47-8 | |

| Record name | 4′-Hydroxy-3′-iodo[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460746-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3-iodophenyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physicochemical properties of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, a substituted biphenyl derivative of significant interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, and potential applications, offering a valuable resource for researchers engaged in drug discovery and the development of novel organic materials. The guide includes a detailed, step-by-step synthesis protocol, an analysis of its key structural features, and a discussion of its potential biological relevance based on analogous compounds. All technical information is supported by citations to relevant scientific literature.

Introduction

This compound (CAS No. 460746-47-8) is a polyfunctionalized aromatic compound built upon a biphenyl scaffold. This molecular architecture is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities. The unique combination of a hydroxyl group, an iodine atom, and a nitrile moiety on the biphenyl core of this particular molecule imparts a distinct set of chemical properties that make it a versatile building block and a compound of interest for further investigation.

The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its potential interactions with biological targets. The iodine atom, a heavy halogen, can participate in halogen bonding, a non-covalent interaction of growing importance in drug design for enhancing binding affinity and selectivity. Furthermore, the carbon-iodine bond serves as a reactive handle for further functionalization through various cross-coupling reactions. The nitrile group is a common pharmacophore in many approved drugs, acting as a bioisostere for other functional groups and participating in key binding interactions with enzyme active sites.

This guide aims to provide a detailed technical resource for researchers, outlining the known chemical properties and synthesis of this compound to facilitate its use in further scientific exploration.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 460746-47-8 | [1] |

| Molecular Formula | C₁₃H₈INO | [1] |

| Molecular Weight | 321.11 g/mol | [1] |

| Appearance | White to gray to yellow solid | |

| Melting Point | 138 - 142 °C | [2] |

| Solubility | Low solubility in water; Soluble in dichloromethane and chloroform. | [2] |

| Storage | Store in a refrigerator. |

Synthesis of this compound

The primary route for the synthesis of this compound is the direct electrophilic iodination of the precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. The electron-donating hydroxyl group activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. As the para position is blocked by the other phenyl ring, iodination occurs at the ortho position (3'-position).

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures[3].

Materials:

-

4'-Hydroxy-4-biphenylcarbonitrile (6.00 g, 30.8 mmol)

-

Methanol (90 mL)

-

Sodium iodide (4.61 g, 30.8 mmol)

-

Sodium hydroxide (1.23 g, 30.8 mmol)

-

Aqueous sodium hypochlorite (47 mL, 5.25%)

-

Sodium thiosulfate solution

-

Water

-

Sodium dihydrogen phosphate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Dichloroethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4'-hydroxy-4-biphenylcarbonitrile (6.00 g, 30.8 mmol) in methanol (90 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add sodium iodide (4.61 g, 30.8 mmol) and sodium hydroxide (1.23 g, 30.8 mmol) sequentially.

-

Slowly add aqueous sodium hypochlorite (47 mL, 5.25%) to the reaction mixture at a temperature maintained below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to gradually warm to room temperature.

-

Quench the reaction by adding sodium thiosulfate solution (10 mL) and dilute with water (80 mL).

-

Adjust the pH of the mixture to 7 by the addition of sodium dihydrogen phosphate.

-

Extract the aqueous mixture with dichloromethane (2 x 90 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white powder.

-

The crude product can be further purified by crystallization from dichloroethane/hexane followed by chromatography on a silica gel column using dichloromethane as the eluent.

-

This procedure yields 4'-hydroxy-3'-iodobiphenyl-4-carbonitrile (5.19 g, 53% yield)[3].

Spectroscopic Data

Mass Spectrometry

A mass spectrum (DCI) of this compound has been reported, showing a peak at m/z 339, which corresponds to the [M + NH₄]⁺ adduct[3]. This is consistent with the calculated molecular weight of 321.11 g/mol .

Infrared (IR) Spectroscopy

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (phenol): A band in the 1150-1250 cm⁻¹ region.

-

C-I stretch: A band in the 500-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, based on the structure, the following signals would be anticipated in the ¹H NMR spectrum:

-

A broad singlet for the phenolic -OH proton.

-

A series of multiplets in the aromatic region (approximately 6.8-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals would correspond to the 7 aromatic protons.

The ¹³C NMR spectrum would be expected to show 13 distinct signals for the carbon atoms in the molecule.

Potential Applications and Biological Relevance

Biphenyl derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory and anticancer properties[2]. The specific functional groups on this compound suggest several potential applications:

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a covalent warhead, making it a key feature in many enzyme inhibitors. Structural analogs of this compound have been suggested to bind to the active sites of kinases, such as Aurora kinases[2].

-

Anti-inflammatory Effects: Biphenyl derivatives containing hydroxyl and electron-withdrawing groups have been shown to modulate COX-2 pathways, suggesting potential anti-inflammatory applications[2].

-

Synthetic Intermediate: The presence of the iodine atom makes this compound an excellent substrate for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of more complex molecules with potential therapeutic value[2].

While specific biological data such as IC₅₀ or Kᵢ values for this compound are not currently available in the public domain, its structural motifs strongly suggest that it is a promising candidate for screening in various biological assays.

Caption: Potential applications of this compound.

Conclusion

This compound is a multifaceted molecule with significant potential for applications in medicinal chemistry and organic synthesis. This guide has provided a consolidated overview of its known chemical properties, including a detailed synthesis protocol and an analysis of its key structural features. While a comprehensive set of spectroscopic and biological data is yet to be published, the information presented herein serves as a solid foundation for researchers looking to explore the potential of this intriguing compound. Further experimental investigation into its NMR, IR, and biological activity is highly encouraged to fully elucidate its properties and unlock its potential in various scientific domains.

References

-

Methylamine Supplier. (n.d.). 4'-Hydroxy-3'-Iodobiphenyl-4-Carbonitrile. Retrieved from [Link]

-

Aromalake Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Aromalake Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile CAS number 460746-47-8

An In-depth Technical Guide to 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 460746-47-8), a highly functionalized biphenyl derivative of significant interest to the scientific community. The document elucidates the compound's physicochemical properties, details robust synthetic pathways, and outlines methods for its spectroscopic characterization. Furthermore, it explores the molecule's chemical reactivity, potential applications as a versatile building block in medicinal chemistry and materials science, and essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural attributes of this compound in their work.

Core Molecular Profile and Physicochemical Properties

This compound is a poly-functionalized aromatic compound. Its structure features a biphenyl scaffold, which is a privileged motif in medicinal chemistry, substituted with three key functional groups: a hydroxyl (-OH), an iodo (-I), and a nitrile (-CN).[1] Each of these groups imparts distinct chemical and physical properties that make the molecule a valuable intermediate in organic synthesis.[1] The hydroxyl group can act as a hydrogen bond donor, the nitrile as a hydrogen bond acceptor, and the iodo group serves as an excellent leaving group for further functionalization via cross-coupling reactions.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-Hydroxy-3-iodophenyl)benzonitrile | [3] |

| CAS Number | 460746-47-8 | [3][4][5][6] |

| Molecular Formula | C₁₃H₈INO | [6] |

| Molecular Weight | 321.12 g/mol | [6] |

| Appearance | White to Gray to Yellow Solid | |

| Melting Point | 166-167 °C | |

| Boiling Point | 392.9 ± 37.0 °C (Predicted) | |

| Purity | ≥97% | |

| InChI Key | GGJLASJZXUIMAG-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)O)I)C#N | [7] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process that strategically constructs the biphenyl core and then introduces the iodo substituent. The most common and efficient approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a regioselective iodination of the resulting phenolic ring.

Synthetic Strategy Overview

The logical disconnection approach suggests two primary retrosynthetic pathways. The most viable pathway involves forming the C-C bond between the two phenyl rings first, using the robust Suzuki-Miyaura coupling, followed by the selective iodination of the electron-rich phenol ring. This strategy avoids potential side reactions and ensures high regioselectivity in the final iodination step.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Step 2: Electrophilic Iodination The iodination of phenols is an electrophilic aromatic substitution reaction. [8]The hydroxyl group is a strong activating group and an ortho, para-director. [8]Since the para position is already occupied by the cyanophenyl ring, iodination occurs preferentially at one of the ortho positions. [8]Direct iodination with molecular iodine (I₂) is often slow and requires an oxidizing agent (e.g., NaNO₂, ammonium persulfate) to generate a more potent electrophilic iodine species in situ. [9][10]

Experimental Protocol

Part A: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodophenol (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent like DMF and an aqueous solution of a base (e.g., 2M K₂CO₃).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biphenyl intermediate.

Part B: Synthesis of 4'-Hydroxy-3'-iodo-[1,1'-biphenyl]-4-carbonitrile

-

Setup: In a suitable reaction vessel, dissolve the intermediate 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in a solvent mixture, such as methanol and water. [9]2. Reagent Preparation: In a separate flask, stir a mixture of molecular iodine (I₂) (1.0 eq) and sodium nitrite (NaNO₂) (1.0 eq) in the same solvent system for approximately 30 minutes. [9]3. Reaction: Add the solution of the biphenyl intermediate to the I₂/NaNO₂ mixture at a controlled temperature (e.g., 5-10 °C). [9]Allow the reaction to stir at room temperature for several hours, monitoring by TLC. [9]4. Quenching and Isolation: After completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/w) to remove excess iodine. [8]5. Purification: Extract the organic product with a solvent like chloroform or ethyl acetate. [9]Wash the combined organic layers, dry, and concentrate. The final product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Spectroscopic Characterization and Analysis

Structural elucidation and purity assessment of the final compound are critical. A combination of NMR, IR, and Mass Spectrometry provides a definitive confirmation of the molecular structure. [11][12]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | ~9.5-10.5 ppm (s, 1H): Phenolic -OH proton (broad, exchangeable with D₂O).~7.6-8.0 ppm (m, 4H): Protons on the cyanophenyl ring.~6.9-7.5 ppm (m, 3H): Protons on the iodo-hydroxyphenyl ring, showing characteristic splitting patterns based on their coupling. |

| ¹³C NMR | ~155 ppm: Carbon attached to the hydroxyl group.~118 ppm: Nitrile carbon (-C≡N).~85-90 ppm: Carbon attached to the iodine atom.~110-145 ppm: Remaining aromatic carbons. |

| IR (KBr, cm⁻¹) | ~3200-3500 (broad): O-H stretching vibration of the phenolic group.~3030-3100: Aromatic C-H stretching.~2220-2230: C≡N stretching of the nitrile group (strong, sharp).~1500-1600: Aromatic C=C ring stretching.~500-600: C-I stretching. |

| Mass Spec (EI) | m/z ~321: Molecular ion peak (M⁺).Characteristic isotopic pattern due to the presence of iodine. |

Caption: Logical workflow for spectroscopic structure confirmation.

Chemical Reactivity and Applications

The trifunctional nature of this compound makes it a highly versatile synthetic intermediate.

-

As a Synthetic Hub: The iodo group is the most reactive site for further elaboration. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of alkynyl, alkenyl, or amino groups. [2]This reactivity enables the rapid generation of molecular complexity and the synthesis of diverse compound libraries.

-

Medicinal Chemistry Building Block: Biphenyl scaffolds are prevalent in many biologically active molecules. This compound serves as a key intermediate for more complex structures. For instance, substituted biphenyls are explored as inhibitors for various enzymes. [13]The nitrile group is a common pharmacophore found in many FDA-approved drugs, where it can act as a bioisostere for a carbonyl group or engage in hydrogen bonding with protein targets. [14]* Sirtuin Modulators: Sirtuins are a class of NAD⁺-dependent deacetylases that are important therapeutic targets for age-related diseases. [15][16][17]Many sirtuin inhibitors and activators contain complex heterocyclic or biaryl structures. [16]While this specific molecule is not a known sirtuin modulator itself, its structure represents a valuable starting point for the synthesis of potential sirtuin inhibitors, where the biphenyl core provides a rigid scaffold for orienting other functional groups to interact with the enzyme's binding pocket. [18]

Caption: Reactivity map of the core molecule.

Safety, Handling, and Storage

Proper handling of this compound is essential in a research and development setting.

-

Hazard Identification:

-

Signal Word: Warning * Pictogram: GHS07 (Exclamation Mark) * Hazard Statement: H302 (Harmful if swallowed) * Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Storage: The compound should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator, away from light and moisture to prevent degradation. [19]

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in advanced organic synthesis. The orthogonal reactivity of its three distinct functional groups—the hydroxyl, iodo, and nitrile moieties—provides chemists with a powerful and versatile platform for constructing complex molecular architectures. Its utility as a building block for pharmaceuticals, particularly in the exploration of new enzyme inhibitors, and in the development of novel materials, underscores its importance to the scientific community. This guide has provided the core technical information required for its synthesis, characterization, and safe application in a laboratory setting.

References

- Christiansen, J., & Aust, S. D. (n.d.). Iodination of phenol. Risø National Laboratory.

- BenchChem. (n.d.). 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile.

- The Mechanism of the Iodination of Phenols. (n.d.). Journal of the American Chemical Society.

- Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib.

- Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Southampton.

- Kiran, Y. B., Konakahara, T., & Sakai, N. (2008). A Green Reagent for the Iodination of Phenols. Synthesis, 2008(15), 2327–2332.

- (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia.

- BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.

- This compound - Safety Data Sheet. (n.d.).

- Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates. (n.d.). ResearchGate.

- Suzuki reaction. (n.d.). Wikipedia.

- 4'-Hydroxy-3'-iodo-[1,1'-biphenyl]-4-carbonitrile. (n.d.). Sigma-Aldrich.

- 4'-Hydroxy-3'-iodo-[1,1'-biphenyl]-4-carbonitrile | 460746-47-8. (n.d.). Sigma-Aldrich.

- Zhang, W., et al. (2020). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters.

- This compound | 460746-47-8. (n.d.). Chemicalbook.

- BenchChem. (n.d.). This compound.

- Novachemistry-Products. (n.d.). Novachemistry.

- 460746-47-8 | CAS DataBase. (n.d.). ChemicalBook.

- This compound. (n.d.). Aromalake Chemical Co., Ltd.

- Gertz, M., & Steegborn, C. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 25(17), 3908.

- Organic Syntheses Procedure. (n.d.).

- 4-Hydroxy-3-iodobiphenyl 95%. (n.d.). Sigma-Aldrich.

- 4'-Hydroxy-4-biphenylcarbonitrile. (n.d.). PubChem.

- 4'-Hydroxy-3'-Iodobiphenyl-4-Carbonitrile. (n.d.). Methylamine Supplier.

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-3,5-diiodobenzonitrile.

- Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(3), 277-288.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Rumpf, T., et al. (2018). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. RSC Chemical Biology.

- de Oliveira, G. S., et al. (2023). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. RSC Medicinal Chemistry.

- Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. BioFactors, 38(5), 349-359.

- Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. BioFactors.

- BenchChem. (n.d.). Spectroscopic data interpretation of 4-Hydroxydiphenylamine (NMR, IR, UV-Vis).

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- ¹H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. (n.d.). ResearchGate.

- (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank.

- St. John, T. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

- CAS 4468-59-1 4-Hydroxy-3-methoxyphenylacetonitrile. (n.d.). BOC Sciences.

- St. John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4'-Hydroxy-3'-iodo-[1,1'-biphenyl]-4-carbonitrile | 460746-47-8 [sigmaaldrich.com]

- 5. 460746-47-8 | CAS DataBase [m.chemicalbook.com]

- 6. This compound [aromalake.com]

- 7. 4'-Hydroxy-4-biphenylcarbonitrile | C13H9NO | CID 140610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. studylib.net [studylib.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 11. lehigh.edu [lehigh.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4'-Hydroxy-3'-Iodobiphenyl-4-Carbonitrile | Chemical Properties, Uses, Safety Data & Suppliers China [nj-finechem.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Substituted Biphenyls

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The strategic introduction of substituents onto the biphenyl core is a cornerstone of modern drug design, enabling the modulation of a compound's physicochemical properties, metabolic stability, and target affinity.

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile (CAS No. 460746-47-8) emerges as a particularly compelling derivative within this class. The molecule's unique trifecta of functional groups imparts a rich chemical personality, making it a valuable tool for the medicinal chemist. The hydroxyl group can act as a hydrogen bond donor and acceptor, the nitrile can engage in dipole-dipole interactions or act as a hydrogen bond acceptor, and the iodine atom introduces the potential for halogen bonding—a powerful, yet often underutilized, non-covalent interaction in drug design. Furthermore, the iodo-substituent serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.

This guide will provide a detailed exploration of the molecular architecture of this compound, its synthesis, and its application as a key building block in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by two phenyl rings linked by a single C-C bond. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 460746-47-8 | [1][2] |

| Molecular Formula | C₁₃H₈INO | [1][2] |

| Molecular Weight | 321.11 g/mol | [2] |

| Physical Form | White to gray to yellow solid | |

| Storage Temperature | Refrigerator |

The presence of the hydroxyl, iodo, and nitrile groups significantly influences the electronic distribution and conformational preferences of the biphenyl system. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The iodine atom, a halogen, is also deactivating yet ortho-, para-directing. This electronic interplay is crucial for understanding the molecule's reactivity in both biological and synthetic contexts.

The Role of Halogen Bonding

A key feature of the iodo-substituent is its ability to participate in halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atom in this compound can form halogen bonds with electron-rich atoms such as oxygen or nitrogen in a protein's active site, contributing to enhanced binding affinity and selectivity. This interaction is highly directional, providing a valuable tool for rational drug design.

Synthesis of this compound

The synthesis of this compound is achieved through the regioselective iodination of its precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. The hydroxyl group directs the electrophilic iodination to the ortho position.

Experimental Protocol: Iodination of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol is adapted from established procedures for the iodination of activated aromatic rings.

Materials:

-

4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq)

-

Sodium Iodide (1.0 eq)

-

Sodium Hydroxide (1.0 eq)

-

Methanol

-

Sodium Hypochlorite solution (5.25%)

-

Sodium Thiosulfate solution

-

Sodium Dihydrogen Phosphate

-

Dichloromethane

-

Hexane

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile in methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer.

-

Sequentially add sodium iodide and sodium hydroxide to the solution.

-

Slowly add the sodium hypochlorite solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to gradually warm to room temperature.

-

Quench the reaction by adding sodium thiosulfate solution and water.

-

Adjust the pH of the mixture to 7 using sodium dihydrogen phosphate.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white powder.

-

Purify the crude product by recrystallization from dichloromethane/hexane followed by column chromatography on silica gel using dichloromethane as the eluent.

Expected Yield: 53%[3]

A diagram of the synthetic workflow is provided below.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For C₁₃H₈INO, the expected exact mass is 320.96 g/mol .

-

Observed Ion: A mass spectrum obtained by Direct Chemical Ionization (DCI) shows an ammonium adduct at m/z 339 [M + NH₄]⁺, which is consistent with the expected molecular weight.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600-3200 (broad) | O-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2230 | C≡N | Stretching |

| ~1600, ~1500, ~1450 | C=C (aromatic) | Stretching |

| ~1250 | C-O | Stretching |

| Below 800 | C-I | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The spectrum is expected to show a complex pattern of signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the nitrile-bearing ring will likely appear as two doublets, characteristic of a para-substituted system. The protons on the iodo- and hydroxyl-substituted ring will exhibit a more complex splitting pattern due to the different electronic environments.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR:

-

The spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule.

-

Nitrile Carbon: A signal around δ 119 ppm.

-

Aromatic Carbons: A series of signals in the region of δ 110-160 ppm. The carbons attached to the iodine and hydroxyl groups will be significantly shifted.

Applications in Drug Discovery: A Key Intermediate for PAI-1 Inhibitors

Conclusion

References

-

Aromalake Chemical Co., Ltd. This compound. [Link]

-

Aromalake Chemical Co., Ltd. This compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

This guide provides a comprehensive overview of the synthetic pathways leading to 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, a key intermediate in pharmaceutical and materials science research. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this versatile molecule.

Introduction: Significance and Strategic Approach

This compound is a substituted biphenyl derivative of significant interest due to its structural motifs that are prevalent in biologically active compounds and functional materials.[1] The presence of a hydroxyl group, a nitrile group, and an iodine atom on the biphenyl scaffold provides multiple points for further functionalization, making it a valuable building block in organic synthesis.

The primary synthetic strategy discussed in this guide focuses on the late-stage functionalization of a pre-formed biphenyl core, specifically the electrophilic iodination of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. An alternative approach, the Suzuki-Miyaura cross-coupling reaction, will also be presented as a convergent strategy for constructing the biphenyl framework.

Primary Synthesis Pathway: Electrophilic Iodination

The most direct and commonly employed method for the synthesis of this compound is the regioselective iodination of the readily available precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.[2]

Mechanistic Rationale

The hydroxyl group (-OH) on the biphenyl ring is a potent activating group, directing electrophilic substitution to the ortho and para positions. With the para position occupied by the biphenyl linkage, the iodine is directed to the ortho positions (3' and 5'). The reaction proceeds via the generation of an electrophilic iodine species, which is then attacked by the electron-rich phenolic ring.[2] Careful control of stoichiometry is crucial to favor mono-iodination at the 3'-position over di-iodination.[2]

Experimental Protocol: Direct Iodination

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (starting material)

-

Molecular Iodine (I₂)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Glacial acetic acid

-

Deionized water

-

Concentrated Sulfuric acid (H₂SO₄)

-

Concentrated Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile in a mixture of glacial acetic acid and deionized water.

-

To this solution, add molecular iodine (approximately 1 equivalent to favor mono-iodination).

-

Carefully add ammonium persulfate as an oxidizing agent.

-

A composite acid catalyst system, comprising a mixture of concentrated sulfuric acid and hydrochloric acid, is then introduced to activate the iodine and enhance the electrophilic substitution.[2]

-

The reaction mixture is heated to a controlled temperature ranging from 75°C to 90°C.[2]

-

The reaction is monitored for completion (typically several hours) by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with a sodium thiosulfate solution to remove excess iodine, and then with water.

-

The product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Summary:

| Parameter | Condition | Reference |

| Substrate | 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile | [2] |

| Reagent | Molecular Iodine (I₂) | [2] |

| Oxidizing Agent | Ammonium persulfate | [2] |

| Catalyst System | Sulfuric acid and Hydrochloric acid | [2] |

| Solvent | Glacial acetic acid and water | [2] |

| Temperature | 75-90°C | [2] |

Synthesis of the Precursor: 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

The precursor can be synthesized via multiple routes. One common method involves the demethylation of 4-cyano-4'-methoxybiphenyl.[3]

Procedure:

-

A mixture of 4-cyano-4'-methoxybiphenyl and pyridinium chloride is heated to 200°C for 2 hours.[3]

-

Pyridine and 1N hydrochloric acid are added at 110°C.[3]

-

The product is extracted with chloroform.[3]

-

The combined organic extracts are washed with water, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield 4'-hydroxybiphenyl-4-carbonitrile.[3]

An alternative multi-step synthesis starting from 4-phenyl-phenol involves:[3]

-

Protection of the hydroxyl group.

-

Friedel-Crafts acylation.

-

Conversion of the ketone to a carboxylic acid.

-

Amidification of the acid.

-

Dehydration of the amide to the nitrile.

-

Deprotection of the hydroxyl group.

Alternative Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

A convergent and highly versatile alternative for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[10]

Retrosynthetic Analysis and Strategy

Two primary disconnection approaches are feasible for the Suzuki coupling:

-

Approach A: Coupling of (4-cyano-3-iodophenyl)boronic acid with 4-bromophenol (or a protected derivative).

-

Approach B: Coupling of 4-cyanophenylboronic acid with 4-bromo-2-iodophenol (or a protected derivative).

Approach B is often preferred as the starting materials, 4-cyanophenylboronic acid and 4-bromo-2-iodophenol, are commercially available or readily synthesized.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., 4-bromo-2-iodophenol)

-

Arylboronic acid (e.g., 4-cyanophenylboronic acid)

-

Solvent (e.g., Dioxane/water, Toluene/ethanol/water)[7]

Procedure:

-

To a degassed mixture of the solvent and base, add the aryl halide, arylboronic acid, and the palladium catalyst.

-

The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualization of Synthetic Pathways

Primary Pathway: Electrophilic Iodination

Caption: Synthesis of the target molecule via iodination of a biphenyl precursor.

Alternative Pathway: Suzuki-Miyaura Coupling

Caption: Convergent synthesis using the Suzuki-Miyaura cross-coupling reaction.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure and confirm the regiochemistry of iodination.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and nitrile (-C≡N) stretches.

-

Melting Point Analysis: To assess the purity of the compound.

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The direct iodination of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile offers a straightforward and efficient route, while the Suzuki-Miyaura cross-coupling provides a versatile and convergent alternative. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research program. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize this valuable chemical intermediate.

References

- Benchchem. (n.d.). 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile.

- Benchchem. (n.d.). This compound | 460746-47-8.

- Al-dujaili, A. H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health.

- Google Patents. (n.d.). US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 4-Iodobiphenyl.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PubMed Central. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library.

- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

A Spectroscopic Guide to 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile: Structure, Characterization, and Analysis

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structural features through various spectroscopic techniques. While complete experimental spectra for this specific molecule are not publicly available, this guide synthesizes known data with expert interpretation based on analogous compounds to provide a robust analytical framework.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₈INO and a molecular weight of approximately 321.11 g/mol , is a substituted biphenyl derivative of significant interest.[1] Its structure, featuring a hydroxyl group, an iodine atom, and a nitrile group on a biphenyl scaffold, imparts a unique combination of chemical properties.[2] These functional groups make it a versatile building block in organic synthesis, particularly for creating more complex molecules through cross-coupling reactions where the iodine atom can be readily substituted.[2] Understanding its precise chemical structure and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development.

This guide will delve into the expected and reported spectroscopic characteristics of this molecule, providing a foundational understanding for its identification and quality control.

Molecular Structure and Key Functional Groups

The structural integrity of this compound is best understood by examining its constituent parts. The molecule consists of two phenyl rings linked together, forming the biphenyl core. One ring is substituted with a nitrile (-C≡N) group at the 4-position. The second ring contains a hydroxyl (-OH) group at the 4'-position and an iodine (-I) atom at the 3'-position.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak would confirm its identity.

Expected Mass Spectrometric Data

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 320.96 | - |

| [M+H]⁺ | 321.97 | - |

| [M+Na]⁺ | 343.95 | - |

| [M+NH₄]⁺ | 339.00 | 339 |

Note: Calculated values are based on the most abundant isotopes.

A reported mass spectrum using Direct Chemical Ionization (DCI) showed an ion at m/z 339, corresponding to the ammonium adduct [M+NH₄]⁺.[3] This experimental finding strongly supports the molecular weight of 321.11 g/mol for the parent compound.

Experimental Protocol: Direct Chemical Ionization Mass Spectrometry (DCI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Chemical Ionization (CI).

-

Reagent Gas: Ammonia.

-

Probe: Direct Insertion Probe.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Data Acquisition:

-

Introduce the sample into the ion source via the direct insertion probe.

-

Gently heat the probe to volatilize the sample.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to the ammonium adduct [M+NH₄]⁺.

-

Analyze the fragmentation pattern, if any, to gain further structural insights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The exact chemical shifts will be influenced by the electronic effects of the substituents.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.7 - 7.9 | Doublet | ~ 8.0 |

| H-3, H-5 | 7.6 - 7.8 | Doublet | ~ 8.0 |

| H-2' | 7.9 - 8.1 | Doublet | ~ 2.0 |

| H-5' | 7.0 - 7.2 | Doublet | ~ 8.5 |

| H-6' | 7.4 - 7.6 | Doublet of Doublets | ~ 8.5, 2.0 |

| 4'-OH | 5.0 - 6.0 (variable) | Singlet (broad) | - |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

The protons on the nitrile-substituted ring (H-2, H-6, H-3, H-5) will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the iodo- and hydroxy-substituted ring will show a more complex pattern due to the different electronic environments. The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 148 |

| C-2, C-6 | 127 - 129 |

| C-3, C-5 | 132 - 134 |

| C-4 | 111 - 114 |

| C-CN | 118 - 120 |

| C-1' | 130 - 133 |

| C-2' | 139 - 142 |

| C-3' (C-I) | 85 - 90 |

| C-4' (C-OH) | 154 - 157 |

| C-5' | 115 - 118 |

| C-6' | 130 - 133 |

Note: These are estimated values.

The carbon attached to the iodine atom (C-3') is expected to be significantly shielded and appear at a relatively low chemical shift. The carbon bearing the hydroxyl group (C-4') will be deshielded. The nitrile carbon (C-CN) will have a characteristic chemical shift in the 118-120 ppm range.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

(Optional) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H signals and determine the chemical shifts and coupling constants.

-

Assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 | O-H (hydroxyl) | Stretching (broad) |

| 2230 - 2220 | C≡N (nitrile) | Stretching (strong, sharp) |

| 1610 - 1580 | C=C (aromatic) | Stretching |

| 1500 - 1400 | C=C (aromatic) | Stretching |

| 1250 - 1150 | C-O (phenol) | Stretching |

| 850 - 800 | C-H (aromatic) | Out-of-plane bending |

| 600 - 500 | C-I (iodo) | Stretching |

The IR spectrum will be dominated by a strong, sharp absorption band for the nitrile group and a broad band for the hydroxyl group. The presence of aromatic rings will be confirmed by multiple bands in the 1610-1400 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Press the sample firmly against the ATR crystal using the pressure clamp.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the characteristic absorption bands.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The biphenyl core of this compound constitutes a significant chromophore.

Expected UV-Vis Absorption

The UV-Vis spectrum, likely recorded in a solvent like ethanol or methanol, is expected to show strong absorption bands in the ultraviolet region. For the parent 4-cyanobiphenyl, absorption maxima are observed around 280 nm. The presence of the hydroxyl and iodo substituents on the second phenyl ring will likely cause a shift in the absorption maximum (a bathochromic or red shift) and potentially alter the shape of the absorption band due to their electronic effects.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrument Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use matched quartz cuvettes for the sample and the reference (solvent blank).

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, combining mass spectrometry, NMR, IR, and UV-Vis spectroscopy, provides a detailed picture of its molecular structure and electronic properties. While a complete set of experimental data is not publicly available, the predictive analysis based on established spectroscopic principles and data from analogous compounds offers a reliable framework for its characterization. This guide serves as a valuable resource for scientists working with this important chemical intermediate, enabling its confident identification and use in further research and development endeavors.

References

-

Aromalake Chemical Co., Ltd. This compound. Available at: [Link]

Sources

A Senior Scientist's Guide to the ¹H NMR Analysis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

Abstract

This technical guide provides an in-depth, expert-level analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile. This compound, featuring a dissymmetrically substituted biphenyl core, presents a rich and informative NMR spectrum that is crucial for its structural verification and purity assessment. This document moves beyond a simple recitation of data, offering a rationale-driven approach to spectral prediction, experimental design, data acquisition, and detailed spectral interpretation. We will explore the nuanced effects of substituent electronics, solvent choice, and coupling phenomena. Methodologies are presented as self-validating workflows, ensuring researchers can replicate and trust their findings. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Structural Rationale: Predicting the ¹H NMR Spectrum

Before stepping into the laboratory, a rigorous theoretical analysis of the target molecule is paramount. This predictive step transforms the analysis from a passive observation into a hypothesis-driven experiment. The structure of this compound dictates a specific and predictable NMR signature.

The molecule consists of two aromatic rings, hereafter referred to as Ring A (the cyanophenyl ring) and Ring B (the iodohydroxyphenyl ring).

1.1. Electronic Effects of Substituents

The chemical shift (δ) of each proton is primarily governed by the local electronic environment.

-

Ring A (Cyanophenyl): The nitrile (-C≡N) group is a powerful electron-withdrawing group (EWG) due to both induction and resonance. This effect deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm).[1][2] The effect is strongest on the ortho protons (H-3, H-5) and para proton (not present) and weaker on the meta protons (H-2, H-6).

-

Ring B (Iodohydroxyphenyl):

-

The hydroxyl (-OH) group is a strong electron-donating group (EDG) through resonance, which shields the aromatic protons, shifting them upfield. This effect is most pronounced at the ortho (H-3', H-5') and para (H-6') positions.

-

The iodine (-I) atom is weakly electron-withdrawing through induction but can be weakly donating through resonance. Its overall effect is less pronounced than the -OH group.

-

1.2. Predicted Signals and Splitting Patterns

Based on the structure and electronic effects, we can predict the characteristics of the seven aromatic proton signals and the single hydroxyl proton.

-

Ring A Protons (H-2, H-3, H-5, H-6): Due to the C4-substituent, the ring possesses symmetry. H-2 is equivalent to H-6, and H-3 is equivalent to H-5. This results in an AA'BB' spin system, which often appears as two symmetrical multiplets that look like doublets.

-

H-3/H-5: These protons are ortho to the electron-withdrawing -CN group. They will be the most downfield protons on this ring. They are coupled to H-2/H-6. We expect a doublet-like signal.

-

H-2/H-6: These protons are meta to the -CN group and ortho to the other aromatic ring. They will be upfield relative to H-3/H-5. They are coupled to H-3/H-5 and will also appear as a doublet-like signal.

-

-

Ring B Protons (H-2', H-5', H-6'): This ring is asymmetrically substituted, meaning all three protons are non-equivalent and will produce distinct signals.

-

H-2': This proton is ortho to the biphenyl linkage and meta to both the -OH and -I groups. It will be split by H-6' (meta-coupling, small J) and H-5' (para-coupling, very small or zero J). It will likely appear as a narrow doublet or a singlet-like peak.

-

H-5': This proton is ortho to the -OH group and meta to the -I group. The strong shielding from the -OH group will shift this proton significantly upfield. It will be split by H-6' (ortho-coupling, large J). We predict a doublet.

-

H-6': This proton is ortho to the -I group and meta to the -OH group. It will be split by H-5' (ortho-coupling, large J) and H-2' (meta-coupling, small J). This will result in a doublet of doublets (dd).

-

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature.[3][4] In a non-hydrogen-bonding solvent like CDCl₃, the signal is often broad and can appear over a wide range. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal becomes sharp, shifts significantly downfield (often >9 ppm), and may show coupling to adjacent ring protons.[5][6][7]

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. This protocol is designed to produce high-quality, reproducible data.

2.1. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is free of residual solvents and particulate matter. Purity of >95% is recommended for accurate analysis.[8]

-

Massing: Accurately weigh approximately 10-20 mg of the compound.[9][10]

-

Solvent Selection:

-

Rationale: The choice of deuterated solvent is critical. While CDCl₃ is common, the phenolic -OH proton signal can be broad and difficult to observe. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for this molecule.[5][7] DMSO is a strong hydrogen-bond acceptor, which slows down the proton exchange rate of the -OH group. This results in a sharp, well-defined singlet at a predictable downfield region (δ 9-11 ppm) and often reveals coupling to neighboring protons.[6][11][12]

-

Procedure: Dissolve the weighed sample in 0.6-0.7 mL of high-purity DMSO-d₆.[10]

-

-

Homogenization: Ensure the sample is completely dissolved. If necessary, gently warm the vial or use a vortex mixer. A homogenous solution is essential for sharp spectral lines.[10]

-

Filtration: To remove any microparticulates that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[13]

-

Referencing: High-quality deuterated solvents typically contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[13] Alternatively, the residual proton signal of the solvent (DMSO-d₅ in DMSO-d₆) can be used as a secondary reference, which appears at δ ≈ 2.50 ppm.[6]

2.2. NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Number of Scans (NS) | 16 - 64 | Provides excellent signal-to-noise (S/N) for a ~10-20 mg sample.[14] |

| Relaxation Delay (D1) | 2 - 5 seconds | Allows for nearly complete T1 relaxation of protons, crucial for accurate integration.[14] A longer delay is needed for quantitative analysis. |

| Acquisition Time (AQ) | 3 - 4 seconds | Ensures high digital resolution for resolving fine coupling constants. |

| Spectral Width (SW) | 16 ppm (e.g., -2 to 14 ppm) | A wide window is necessary to capture all aromatic protons and the far downfield phenolic proton in DMSO-d₆. |

| Temperature | 298 K (25 °C) | Standard operating temperature. Should be kept consistent for comparative studies. |

2.3. Data Processing Workflow

The raw Free Induction Decay (FID) signal must be mathematically processed to generate the final frequency-domain spectrum.

-

Apodization: The FID is multiplied by a window function (e.g., exponential) to improve the signal-to-noise ratio at the cost of a slight broadening of the peaks.

-

Fourier Transform (FT): Converts the time-domain signal (FID) into a frequency-domain spectrum.[15][16]

-

Phase Correction: All peaks in the spectrum are adjusted to be purely absorptive (positive and upright).

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The chemical shift scale is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[15]

-

Integration: The area under each signal is calculated, which is directly proportional to the number of protons it represents.

Spectral Interpretation and Data Analysis

This section provides a detailed breakdown of the expected ¹H NMR spectrum of this compound in DMSO-d₆.

3.1. Peak Assignment and Justification

The following table summarizes the predicted assignments. The chemical shifts are estimates based on substituent effects and literature values for similar structures.[3][4][17][18][19] Coupling constants (J-values) are critical for confirming assignments.[20][21][22][23]

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration | Justification |

| -OH | ~10.5 | s (broad or sharp) | - | 1H | Phenolic proton in DMSO, far downfield due to H-bonding.[24][25] |

| H-3/H-5 | ~8.0 - 8.2 | d | ³J ≈ 8-9 | 2H | Ortho to strongly withdrawing -CN group, most deshielded C-H protons. |

| H-2/H-6 | ~7.9 - 8.1 | d | ³J ≈ 8-9 | 2H | Meta to -CN group, ortho to the second aromatic ring. |

| H-2' | ~7.6 - 7.8 | d | ⁴J(H2'-H6') ≈ 2-3 | 1H | Deshielded by proximity to the other ring. Split only by meta-coupling. |

| H-6' | ~7.4 - 7.6 | dd | ³J(H6'-H5') ≈ 8-9, ⁴J(H6'-H2') ≈ 2-3 | 1H | Ortho to I, meta to OH. Shows both ortho and meta coupling. |

| H-5' | ~7.0 - 7.2 | d | ³J(H5'-H6') ≈ 8-9 | 1H | Ortho to strongly donating -OH group, most shielded aromatic proton. |

-

¹J, ²J, ³J, etc.: The superscript denotes the number of bonds separating the coupled nuclei. ³J (three-bond) couplings are vicinal, while ⁴J (four-bond) are meta couplings.

-

Ortho vs. Meta Coupling: In aromatic systems, ortho coupling (³J) is significantly larger (typically 7-9 Hz) than meta coupling (⁴J, 2-3 Hz) or para coupling (⁵J, <1 Hz).[22][23] This difference is a cornerstone of structural assignment.

3.2. Analysis of Spin Systems

-

Ring A (AA'BB' System): The two signals for Ring A, though appearing as simple doublets, are technically the two halves of a more complex AA'BB' system. The coupling constant extracted from the separation of the lines in these "doublets" will be the ³J(H2-H3) and ³J(H5-H6) value.

-

Ring B (AMX System): The three distinct protons (H-2', H-5', H-6') form a simple first-order spin system. The coupling constants can be directly measured from the spectrum. For the doublet of doublets (dd) signal of H-6', the two different J-values correspond to its coupling with H-5' (larger J) and H-2' (smaller J). This pattern provides unambiguous confirmation of its connectivity.

Advanced Considerations & Troubleshooting

-

Rotational Isomerism (Atropisomerism): In some substituted biphenyls, rotation around the central C-C single bond can be restricted. If the rotational barrier is high enough, separate signals for non-interconverting rotational isomers (atropisomers) may be observed. For this molecule, the substitution pattern is unlikely to cause significant rotational hindrance at room temperature, but peak broadening could be an indicator if rotation is slow on the NMR timescale.

-

Confirmation with 2D NMR: If assignments are ambiguous, a 2D COSY (Correlation Spectroscopy) experiment can be performed. A COSY spectrum shows cross-peaks between protons that are coupled to each other. For this molecule, a COSY spectrum would definitively link H-2/H-6 to H-3/H-5 in Ring A, and link H-6' to both H-5' and H-2' in Ring B, thus validating the entire assignment.

-

Water in DMSO-d₆: DMSO is hygroscopic and often contains a residual water peak around δ 3.3-3.4 ppm.[6] This should be noted and not confused with a signal from the analyte.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A logical, hypothesis-driven approach, beginning with the prediction of chemical shifts and coupling patterns based on electronic principles, is essential for an accurate interpretation. The strategic choice of DMSO-d₆ as the solvent is critical for observing the phenolic proton and simplifying the spectrum. By carefully analyzing the chemical shifts, integration values, and particularly the multiplicities and J-coupling constants, each proton in the molecule can be unambiguously assigned. This comprehensive analysis serves as a robust method for structural confirmation and is a cornerstone of quality control for this and similarly complex molecules in research and development.

References

-

NMR Data Processing Guide. (n.d.). Scribd. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Vedantu. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant? Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMRPipe Introductory Tutorial. Retrieved from [Link]

-

workflow4metabolomics. (n.d.). The NMR workflow. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]

-

TMP Chem. (2023). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

-

Florida State University. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy: Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? Retrieved from [Link]

-

Reddit. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]

-

Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295. Retrieved from [Link]

-

George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Modgraph Consultants. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]

-

Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (2018). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved from [Link]

-

Song, C., et al. (2012). NMR chemical shift pattern changed by ammonium sulfate precipitation in cyanobacterial phytochrome Cph1. Protein Science, 21(5), 701-708. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (2007). An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]

-

CiteSeerX. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Retrieved from [Link]

-

Gfeller, D., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9219. Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. compoundchem.com [compoundchem.com]

- 5. reddit.com [reddit.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. organomation.com [organomation.com]

- 11. researchgate.net [researchgate.net]

- 12. Proton NMR Table [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 19. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 20. homework.study.com [homework.study.com]

- 21. youtube.com [youtube.com]

- 22. organicchemistrydata.org [organicchemistrydata.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Molecular Architecture: An In-depth Technical Guide to the 13C NMR Spectral Data of Substituted Biphenyl Carbonitriles

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals